![molecular formula C18H18FNO3S B2771203 3-acetyl-N-((1-(4-fluorophenyl)cyclopropyl)methyl)benzenesulfonamide CAS No. 1208517-23-0](/img/structure/B2771203.png)
3-acetyl-N-((1-(4-fluorophenyl)cyclopropyl)methyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “3-acetyl-N-((1-(4-fluorophenyl)cyclopropyl)methyl)benzenesulfonamide” is a complex organic molecule. It contains a benzenesulfonamide group, a cyclopropyl group, and a fluorophenyl group .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the cyclopropyl group, the introduction of the fluorophenyl group, and the attachment of the benzenesulfonamide group. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these groups around the central carbon atom. The presence of the cyclopropyl group could introduce some strain into the molecule, potentially affecting its reactivity .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the benzenesulfonamide, cyclopropyl, and fluorophenyl groups. Each of these groups has distinct chemical properties that could affect how the compound behaves in chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar sulfonamide group could increase its solubility in water, while the cyclopropyl group could affect its stability .Scientific Research Applications
Synthesis and Chemical Structure Characterization
Research on benzenesulfonamide derivatives, including compounds with structural features similar to 3-acetyl-N-((1-(4-fluorophenyl)cyclopropyl)methyl)benzenesulfonamide, has led to the development of methods for their synthesis. These methods often involve microwave irradiation for efficient synthesis, showcasing their chemical versatility and potential for modification to enhance their biological activities. For example, the synthesis of 4-(2-substituted hydrazinyl)benzenesulfonamides using various ketones demonstrates the adaptability of benzenesulfonamide compounds in creating a wide range of derivatives with potential biological activities (Gul et al., 2016).
Inhibition of Enzymes
Benzenesulfonamide derivatives have been studied extensively for their inhibitory effects on various enzymes, including carbonic anhydrase and cyclooxygenase (COX). These compounds exhibit potent inhibitory activities, suggesting their potential therapeutic applications in conditions where enzyme regulation is beneficial. For instance, certain sulfonamide derivatives are potent inhibitors of carbonic anhydrase isoforms, which are important for various physiological functions and are targets for the treatment of diseases like glaucoma, epilepsy, and certain cancers (Gul et al., 2016).
Mechanism of Action
Target of Action
Similar compounds with an indole nucleus have been found to bind with high affinity to multiple receptors , suggesting a potential for diverse biological activities.
Mode of Action
Compounds with similar structures have been found to interact with their targets, leading to various biological activities .
Biochemical Pathways
Similar compounds have been found to possess various biological activities, affecting a range of biochemical pathways .
Result of Action
Similar compounds have been found to exhibit a range of biological activities .
Future Directions
properties
IUPAC Name |
3-acetyl-N-[[1-(4-fluorophenyl)cyclopropyl]methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FNO3S/c1-13(21)14-3-2-4-17(11-14)24(22,23)20-12-18(9-10-18)15-5-7-16(19)8-6-15/h2-8,11,20H,9-10,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIXLNFIBZIEBLA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)S(=O)(=O)NCC2(CC2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.